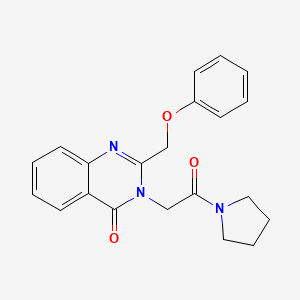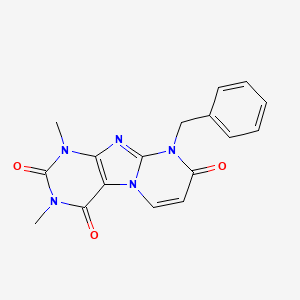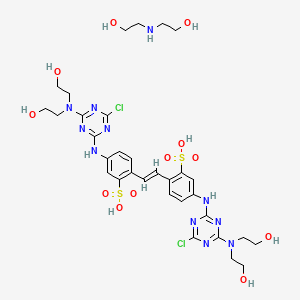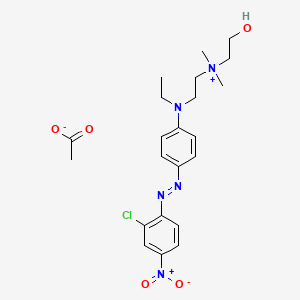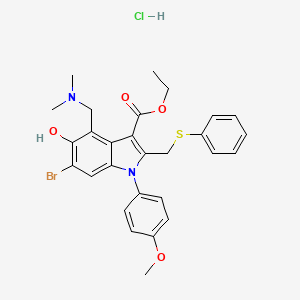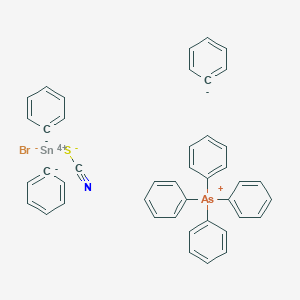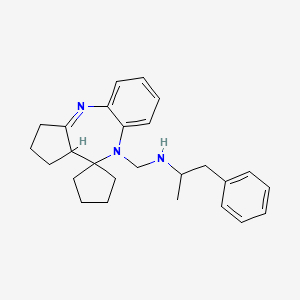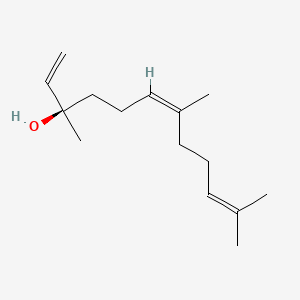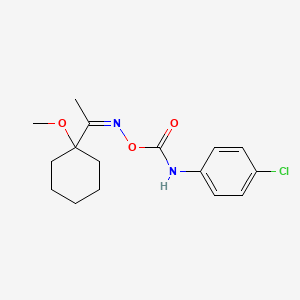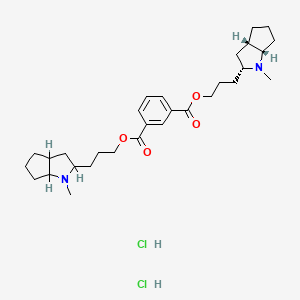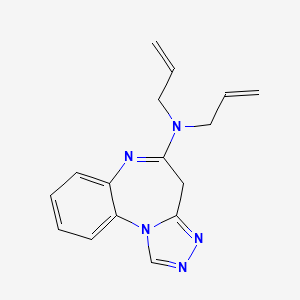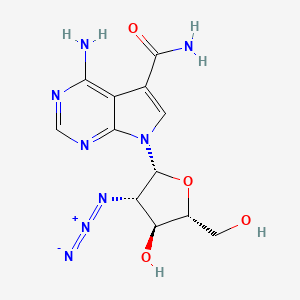
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylacetonitrile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to other bioactive isoquinolines.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the synaptic uptake of serotonin and norepinephrine, thereby influencing mood and anxiety levels . The compound’s molecular targets include serotonin and norepinephrine transporters, which are critical in the regulation of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant properties.
6-(2-Fluorophenyl)-2,4-diphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetraazine: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a promising candidate for further research in the treatment of mood disorders.
Properties
CAS No. |
96892-56-7 |
|---|---|
Molecular Formula |
C21H19ClFNO |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C21H18FNO.ClH/c22-17-8-6-15(7-9-17)21-20-11-10-19(24)14-16(20)12-13-23(21)18-4-2-1-3-5-18;/h1-11,14,21,24H,12-13H2;1H |
InChI Key |
PTLHHROBRYRKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



